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Compound of Interest

Compound Name: Mibefradil dihydrochloride hydrate

Cat. No.: B15578197 Get Quote

An In-depth Technical Guide to Mibefradil
Dihydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mibefradil dihydrochloride
hydrate, a unique calcium channel blocker. The document details its chemical properties,

mechanism of action, and associated signaling pathways, presenting quantitative data in

structured tables and illustrating complex biological processes with clear diagrams.

Chemical and Physical Properties
Mibefradil dihydrochloride hydrate is the hydrated salt of Mibefradil, a benzimidazolyl-

substituted tetraline derivative.[1] Its chemical identity and physical characteristics are

summarized below.
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Property Value Reference

CAS Number 116666-63-8 [2][3][4]

Molecular Formula C29H38FN3O3 · 2HCl · xH2O [5]

Molecular Weight
568.55 g/mol (anhydrous

basis)
[2][4]

Appearance
White to off-white crystalline

solid
[6]

Melting Point 128 °C (dihydrochloride salt) [7]

Solubility

Water: >20 mg/mL, Soluble in

DMSO (50-100 mM), Sparingly

soluble in ethanol.

[3][4][8]

pKa (Strongest Basic) 9.82 [1]

logP 5.16 [1]

Mechanism of Action and Pharmacology
Mibefradil is a nonselective calcium channel blocker with a unique pharmacological profile,

characterized by its potent and reversible blockade of both T-type (low-voltage-activated) and

L-type (high-voltage-activated) calcium channels.[1][7][9] Notably, it exhibits a 10- to 15-fold

greater selectivity for T-type channels over L-type channels.[3][10] This dual-channel blockade

is believed to be responsible for many of its distinct therapeutic effects.[7][11]

The inhibition of L-type calcium channels in vascular smooth muscle leads to vasodilation, a

decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1]

[9] The blockade of T-type calcium channels contributes to a slight reduction in heart rate and

atrioventricular (AV) node conduction.[1][9] The mechanism for its anti-anginal effects is

thought to involve a reduction in heart rate and afterload, leading to a decrease in myocardial

oxygen demand.[1][9]

Mibefradil's metabolism primarily occurs through two pathways: esterase-catalyzed hydrolysis

to an alcohol metabolite and oxidation via cytochrome P450 3A4.[1][9]
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Signaling Pathways
The primary signaling pathway affected by Mibefradil is the inhibition of calcium influx through

voltage-gated calcium channels. However, research suggests its effects extend to other

intracellular signaling cascades. At micromolar concentrations, Mibefradil can trigger an

increase in cytosolic calcium concentration ([Ca2+]cyt) by activating phospholipase C (PLC)

and subsequent inositol trisphosphate (IP3)-mediated calcium release from the endoplasmic

reticulum (ER).[12] This can, in turn, activate store-operated Ca2+ entry (SOCE) through ORAI

channels.[12][13]

Below are diagrams illustrating the key signaling pathways influenced by Mibefradil.
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Diagram 1: Primary Mechanism of Mibefradil Action
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Diagram 2: Mibefradil's Effect on PLC/IP3 Signaling Pathway
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Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research.

While specific, step-by-step laboratory procedures are proprietary to the conducting

researchers, the methodologies employed in key studies can be outlined.

4.1. Electrophysiology (Patch-Clamp)

Objective: To measure the inhibitory effect of Mibefradil on T-type and L-type calcium

channel currents.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired

calcium channel subunits (e.g., Cav3.1 for T-type, Cav1.2 for L-type) are cultured under

standard conditions.

Whole-Cell Patch-Clamp Recording:

Cells are transferred to a recording chamber on an inverted microscope and perfused

with an external solution containing physiological ion concentrations.

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution

and used to form a high-resistance seal with the cell membrane.

The cell membrane is then ruptured to achieve the whole-cell configuration.

Voltage-clamp protocols are applied to elicit calcium currents. For T-type channels, a

holding potential of -100 mV followed by depolarizing steps is typical. For L-type

channels, a holding potential of -80 mV is used.

Mibefradil, at various concentrations, is applied to the cell via the perfusion system.

Data Analysis: The peak current amplitude before and after drug application is measured.

The concentration-response curve is then plotted to determine the IC50 value (the

concentration at which 50% of the current is inhibited).[3][8]

4.2. Myocardial Infarct Size Determination
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Objective: To assess the cardioprotective effects of Mibefradil in a model of ischemia-

reperfusion injury.

Methodology:

Animal Model: Isolated rat hearts are perfused in the Langendorff mode at a constant

pressure.

Ischemia-Reperfusion Protocol:

Hearts are subjected to a period of regional ischemia (e.g., 35 minutes) by ligating a

coronary artery, followed by a period of reperfusion (e.g., 120 minutes).

A control group undergoes ischemia-reperfusion without treatment. A treatment group is

perfused with Mibefradil (e.g., 0.3 µM) before the ischemic period.

Infarct Size Measurement:

At the end of reperfusion, the heart is stained with triphenyltetrazolium chloride (TTC).

Viable tissue stains red, while infarcted tissue remains pale.

The heart is sliced, and the areas of infarction and the total area at risk are measured

using planimetry.

Data Analysis: The infarct size is expressed as a percentage of the ischemic risk zone.[14]

4.3. Intracellular Calcium Measurement

Objective: To investigate the effect of Mibefradil on intracellular calcium dynamics.

Methodology:

Cell Culture and Loading: Cells (e.g., HEK-293, LS8, or ALC epithelial cells) are grown on

coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

Fluorescence Microscopy: The coverslip is mounted in a perfusion chamber on an inverted

microscope equipped for ratiometric fluorescence imaging.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10372226/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Procedure:

Cells are perfused with a physiological saline solution.

A baseline fluorescence ratio is established.

Mibefradil at the desired concentration is added to the perfusion solution.

Changes in the fluorescence ratio, corresponding to changes in intracellular calcium

concentration, are recorded over time.

Data Analysis: The change in the fluorescence ratio from baseline is calculated to quantify

the Mibefradil-induced increase in intracellular calcium.[12]
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Diagram 3: Overview of Key Experimental Workflows

Conclusion
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Mibefradil dihydrochloride hydrate is a pharmacologically unique compound with a well-

defined mechanism of action centered on the dual blockade of T-type and L-type calcium

channels. Its effects on intracellular calcium signaling pathways beyond direct channel

inhibition present intriguing avenues for further research. The experimental protocols outlined in

this guide provide a foundation for scientists and researchers to explore the multifaceted

properties of this molecule in various physiological and pathological contexts. It is important to

note that Mibefradil was withdrawn from the market due to significant drug-drug interactions, a

factor that should be carefully considered in any new drug development efforts.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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